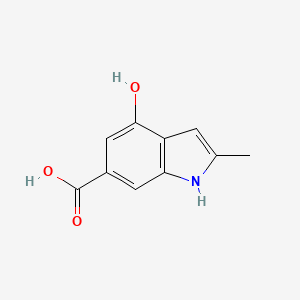![molecular formula C15H20BrN5O5 B13712137 6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol is a complex organic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused with a pyrazine ring, along with a bromine atom and bis(tert-butoxycarbonyl)amino groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during subsequent steps.
Cyclization to Form Pyrazine Ring: The final step involves the cyclization of the intermediate compounds to form the pyrazine ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amino groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted triazolopyrazines, deprotected amino derivatives, and various oxidized or reduced forms of the compound.
Scientific Research Applications
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe for investigating biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine: Lacks the bis(Boc)amino groups, making it less versatile for further functionalization.
6-Amino-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol: Contains free amino groups instead of Boc-protected ones, leading to different reactivity.
6-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyrazin-8-ol: Lacks the bromine atom, affecting its substitution reactions.
Uniqueness
6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol is unique due to the presence of both Boc-protected amino groups and a bromine atom, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H20BrN5O5 |
|---|---|
Molecular Weight |
430.25 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-8-oxo-7H-[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20BrN5O5/c1-14(2,3)25-12(23)20(13(24)26-15(4,5)6)9-8(16)21-10(11(22)19-9)17-7-18-21/h7H,1-6H3,(H,19,22) |
InChI Key |
LYTIIQBSYWFHSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(N2C(=NC=N2)C(=O)N1)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
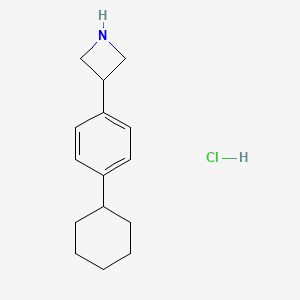
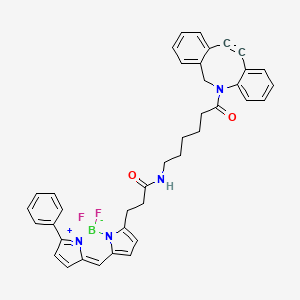
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
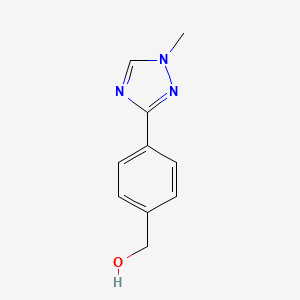
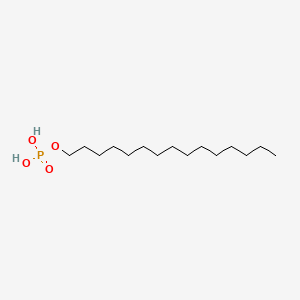
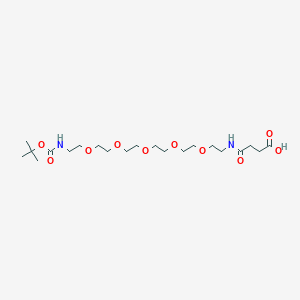
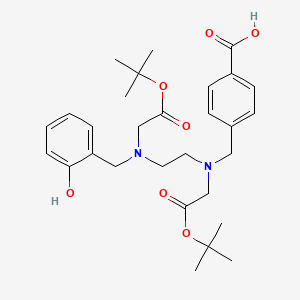
![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)
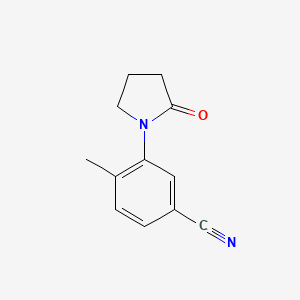

![3-[3-(Dimethylamino)propylamino]-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13712118.png)
